(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common starting materials might include 4-chlorobenzoyl chloride, 4-methylbenzaldehyde, and 3-methoxypropylamine. The reactions may involve condensation, cyclization, and reduction steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation at the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidinones with different substituents, such as:
- 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-(4-ethylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Properties
Molecular Formula |
C22H22ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22ClNO4/c1-14-4-6-15(7-5-14)19-18(20(25)16-8-10-17(23)11-9-16)21(26)22(27)24(19)12-3-13-28-2/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+ |
InChI Key |
HUIZTXNAHWXQCM-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC |
Origin of Product |
United States |
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